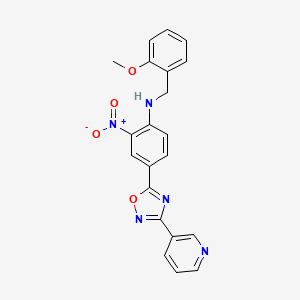

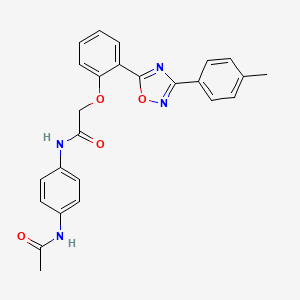

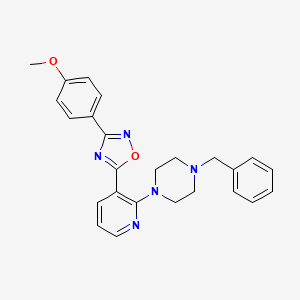

![molecular formula C20H18N4O B7713701 N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713701.png)

N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been extensively studied . The methods for synthesis are systematized according to the method to assemble the pyrazolopyridine system . A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .

Aplicaciones Científicas De Investigación

Anticancer Properties

N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide exhibits promising anticancer potential. Researchers have investigated its effects on various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer (A549). Mechanistic studies reveal inhibition of cyclin-dependent kinases, HIV reverse transcriptase, and interleukin-6 (IL-6) signaling pathways .

Kinase Inhibition

This compound acts as a kinase inhibitor, targeting proteins involved in cell signaling and proliferation. It shows affinity for leucine zipper kinase, protein kinase, and xanthine oxidase. Understanding its selectivity and binding modes is crucial for drug development .

Anti-inflammatory Activity

N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide may modulate inflammatory responses. Researchers explore its impact on tumor necrosis factor alpha (TNF-α) and phosphodiesterase-4. Insights into its anti-inflammatory mechanisms can guide therapeutic strategies .

Crystallographic Studies

Structural analysis using X-ray crystallography provides valuable information about its binding interactions with target proteins. Investigating the solid-state arrangement enhances our understanding of its biological activity .

Synthetic Strategies

Researchers have developed efficient synthetic methods for this compound. Recent advances cover strategies from 2017 to 2021, emphasizing assembly approaches and their advantages. These insights aid medicinal chemists in designing derivatives with improved properties .

Material Science Applications

Beyond its biological relevance, pyrazole-containing compounds like N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide play a role in material science. Their versatility as synthetic intermediates contributes to the preparation of relevant chemicals for various applications .

Mecanismo De Acción

Target of Action

Compounds with a similar pyrazolo[3,4-b]pyridine structure have been found to inhibit several important proteins, including cyclin-dependent kinase1, hiv reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (il-6), tumor necrosis factor alpha (tnf-), phosphodiesterase-4, and nad(p)h oxidases .

Mode of Action

Similar compounds are known to interact with their targets by binding to the active site, thereby inhibiting the function of the target proteins .

Biochemical Pathways

Given the targets it inhibits, it can be inferred that it may affect pathways related to cell cycle regulation, viral replication, inflammatory response, and oxidative stress .

Pharmacokinetics

A compound with a similar structure was found to show good uptake at the tumor site when tested in tumor-bearing mice . This suggests that N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide might also have favorable pharmacokinetic properties.

Result of Action

Given its potential targets, it may lead to the inhibition of cell proliferation, reduction of viral replication, modulation of inflammatory response, and reduction of oxidative stress .

Action Environment

It’s worth noting that the synthesis of similar compounds has been found to be more environmentally friendly when using microwave irradiation and grinding techniques compared to conventional heating methods .

Propiedades

IUPAC Name |

N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O/c1-3-24-19-16(12-15-11-13(2)9-10-17(15)21-19)18(23-24)22-20(25)14-7-5-4-6-8-14/h4-12H,3H2,1-2H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRDSXQFYUCJUSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3Z)-1-ethyl-6-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

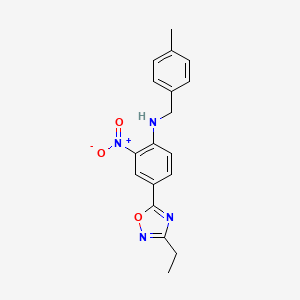

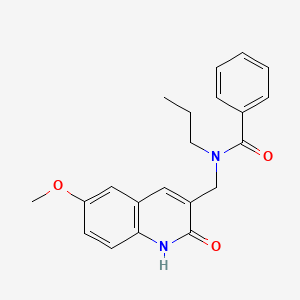

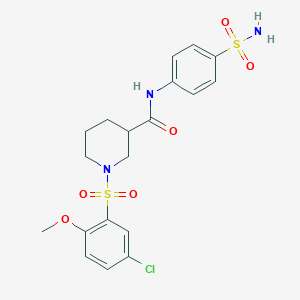

![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7713668.png)

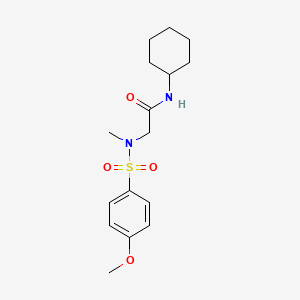

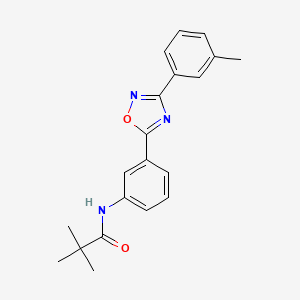

![N-ethyl-2-methyl-5-[(1-phenylethyl)sulfamoyl]benzamide](/img/structure/B7713674.png)

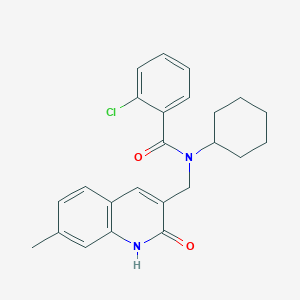

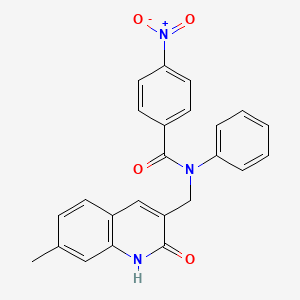

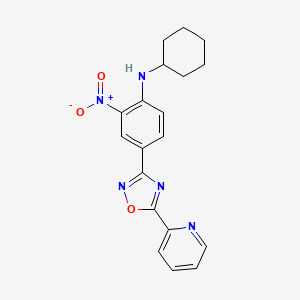

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7713691.png)